molecular formula C8H14O B13609164 (E)-5,5-dimethylhex-3-en-2-one CAS No. 20859-11-4

(E)-5,5-dimethylhex-3-en-2-one

Cat. No.: B13609164
CAS No.: 20859-11-4
M. Wt: 126.20 g/mol
InChI Key: JKFZQQCNCCECKX-AATRIKPKSA-N
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Description

5,5-Dimethylhex-3-en-2-one is an organic compound with the molecular formula C8H14O. It is a ketone characterized by a double bond between the third and fourth carbon atoms and two methyl groups attached to the fifth carbon atom. This compound is also known by its IUPAC name, (3E)-5,5-dimethyl-3-hexen-2-one .

Preparation Methods

Synthetic Routes and Reaction Conditions

5,5-Dimethylhex-3-en-2-one can be synthesized through various organic reactions. One common method involves the aldol condensation of acetone with isobutyraldehyde, followed by dehydration to form the enone structure. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 5,5-dimethylhex-3-en-2-one may involve large-scale aldol condensation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethylhex-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,5-Dimethylhex-3-en-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and natural product synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 5,5-dimethylhex-3-en-2-one involves its reactivity as an α,β-unsaturated ketone. The compound can undergo Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This reactivity is due to the electron-withdrawing nature of the carbonyl group, which activates the double bond towards nucleophilic attack. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

    4-Ethyl-5,5-dimethylhex-3-en-2-one: Similar structure with an ethyl group at the fourth carbon.

    2,5-Dimethylhex-3-ene-2,5-diol: Contains hydroxyl groups instead of a carbonyl group.

    5-Methylhex-3-en-2-one: Lacks one of the methyl groups at the fifth carbon.

Uniqueness

5,5-Dimethylhex-3-en-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. The presence of two methyl groups at the fifth carbon enhances its steric hindrance and influences its reactivity compared to similar compounds .

Properties

CAS No.

20859-11-4

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

(E)-5,5-dimethylhex-3-en-2-one

InChI

InChI=1S/C8H14O/c1-7(9)5-6-8(2,3)4/h5-6H,1-4H3/b6-5+

InChI Key

JKFZQQCNCCECKX-AATRIKPKSA-N

Isomeric SMILES

CC(=O)/C=C/C(C)(C)C

Canonical SMILES

CC(=O)C=CC(C)(C)C

Origin of Product

United States

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